Butyl propyl disulfide

Description

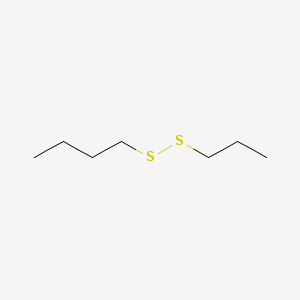

Structure

3D Structure

Properties

CAS No. |

72437-64-0 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

1-(propyldisulfanyl)butane |

InChI |

InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 |

InChI Key |

VITWKRWSBFUVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSSCCC |

boiling_point |

208.00 to 210.00 °C. @ 760.00 mm Hg |

density |

0.945-0.955 (20°) |

physical_description |

Clear colourless to pale yellow liquid; Sulphureous aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsymmetrical Dialkyl Disulfides

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond (S-S) is a critical functional group in a vast array of biologically active molecules, including peptides, proteins, and natural products. It plays a pivotal role in determining the tertiary structure of proteins and is integral to numerous cellular redox processes. In the realm of drug development, the disulfide linkage is often incorporated into therapeutic agents as a biodegradable linker or as a key pharmacophoric element. The synthesis of unsymmetrical disulfides (RSSR'), where the two alkyl groups (R and R') are different, presents a unique synthetic challenge due to the propensity for the formation of symmetrical disulfide byproducts (RSSR and R'SSR'). This guide provides a comprehensive overview of the core methodologies for the synthesis of unsymmetrical dialkyl disulfides, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of unsymmetrical dialkyl disulfides can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the nature of the alkyl groups, the presence of other functional groups, and the desired scale of the reaction.

Oxidative Cross-Coupling of Thiols

The most direct approach to unsymmetrical disulfides is the oxidative cross-coupling of two different thiols (RSH and R'SH). However, this method can lead to a statistical mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides, necessitating purification.[1] To overcome this challenge, various selective oxidation systems have been developed.

| R¹SH | R²SH | Oxidant/Catalyst | Solvent | Yield (%) of R¹SSR² | Reference |

| Benzylthiol | tert-Butylthiol | Na₂TeO₃ / TBAB | Biphasic | 97 | [1] |

| Thiophenol | tert-Butylthiol | Na₂TeO₃ / TBAB | Biphasic | 74 | [1] |

| 2-Mercaptobenzothiazole | tert-Butylthiol | TBHP / NIS | Not Specified | 89 | [1] |

| Various Thiols | Various Thiols | K₂CO₃ or Cs₂CO₃ / O₂ | Not Specified | Good to Excellent | [2] |

TBAB : Tetrabutylammonium bromide TBHP : tert-Butyl hydroperoxide NIS : N-Iodosuccinimide

Reaction of Thiols with Electrophilic Sulfur Reagents

A highly effective and widely used method involves the reaction of a thiol (or thiolate) with an electrophilic sulfur species, such as a sulfenyl halide. This approach offers high selectivity and generally provides good to excellent yields of the unsymmetrical disulfide.

| Thiol (R¹SH) | Sulfenyl Chloride (R²SCl) | Base | Solvent | Yield (%) of R¹SSR² | Reference |

| Various Thiols | Generated in situ from disulfides and SO₂Cl₂ | - | CH₂Cl₂ | 48-88 | [3][4] |

| Various Thiols | Generated in situ using 1-chlorobenzotriazole (BtCl) | - | Dichloromethane | High | [5] |

-

A solution of the first thiol (R¹SH, 1.0 equiv) in dichloromethane (DCM) is cooled to -78 °C.

-

A solution of 1-chlorobenzotriazole (BtCl, 1.0 equiv) in DCM is added dropwise, and the mixture is stirred for a specified time to form the sulfenyl chloride intermediate (R¹SBt).

-

A solution of the second thiol (R²SH, 1.0 equiv) in DCM is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched, and the unsymmetrical disulfide is isolated and purified by standard procedures (e.g., column chromatography).

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a versatile method for the synthesis of unsymmetrical disulfides. This reaction involves the equilibrium between a thiol and a disulfide. To drive the reaction towards the desired unsymmetrical product, an excess of one thiol can be used, or a disulfide containing a good leaving group (an "activated" disulfide) can be employed.

| Thiol (R¹SH) | Disulfide (R²SSR²) | Catalyst/Conditions | Yield (%) of R¹SSR² | Reference |

| Various Thiols | Various Disulfides | Base-catalyzed | Variable | [6] |

| Various Thiols | Activated Disulfides (e.g., with pyridyl group) | - | High | [6] |

Synthesis from Bunte Salts

Bunte salts (S-alkyl thiosulfates) are stable, odorless crystalline solids that serve as excellent thiol surrogates. They react with thiolates to produce unsymmetrical disulfides, often in good yields.[7] This method is particularly useful for preparing sterically hindered disulfides.[7]

| Bunte Salt (R¹SSO₃Na) | Thiol (R²SH) | Conditions | Yield (%) of R¹SSR² | Reference |

| Sodium isopropyl thiosulfate | sec-Butylthiol | Aqueous, 0-5 °C | 73-75 | [7] |

| Various Alkyl Bunte Salts | Various Alkyl Thiols | Modified Procedure | up to 80 | [7] |

-

Preparation of Sodium Isopropyl Thiosulfate (Bunte Salt): A mixture of 2-bromopropane in methanol and water is heated to reflux. A solution of sodium thiosulfate pentahydrate in water is added, and the mixture is refluxed for 3.5-4.0 hours.

-

Preparation of Sodium sec-Butylthiolate: sec-Butylthiol is added to a solution of sodium hydroxide in methanol and water at 0 °C.

-

Formation of the Unsymmetrical Disulfide: The crude Bunte salt solution is cooled to 0 °C. The cold thiolate solution is added rapidly with vigorous stirring, followed by the addition of a saturated sodium chloride solution. The mixture is warmed to 5 °C, and the disulfide is extracted and purified by distillation.

Reaction of Thiosulfonates with Thiols

Thiosulfonates (R¹SO₂SR²) react with thiols (R³SH) to yield unsymmetrical disulfides (R²SSR³) and a sulfinic acid salt. This method is known for its high yields and good functional group tolerance.[8]

| Thiosulfonate (R¹SO₂SR²) | Thiol (R³SH) | Catalyst/Conditions | Yield (%) of R²SSR³ | Reference |

| Various Thiosulfonates | Various Thiols | - | Excellent | [8] |

| Thiosulfonates, Thiourea, Alkyl halides | - | K₂CO₃ | Moderate to Excellent | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic strategies and the underlying reaction mechanisms is crucial for understanding and applying these methods effectively.

Logical Workflow for Selecting a Synthetic Strategy

Caption: Decision tree for selecting a synthetic strategy.

Reaction Mechanism: Synthesis from a Bunte Salt

Caption: Reaction of a thiolate with a Bunte salt.

Experimental Workflow: One-Pot Synthesis using 1-Chlorobenzotriazole

Caption: Workflow for 1-chlorobenzotriazole method.

Conclusion

The synthesis of unsymmetrical dialkyl disulfides is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular method should be guided by the specific substrates, the desired scale, and the available starting materials. The oxidative cross-coupling of thiols offers a direct route but may require optimization to achieve high selectivity. Reactions involving electrophilic sulfur species, such as those generated from sulfenyl chlorides or through the use of reagents like 1-chlorobenzotriazole, provide excellent control and high yields. The use of Bunte salts and thiosulfonates represents robust and often odorless alternatives. This guide provides the foundational knowledge and practical details necessary for researchers, scientists, and drug development professionals to successfully synthesize unsymmetrical dialkyl disulfides for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 6. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. bohrium.com [bohrium.com]

An In-depth Technical Guide on the Physicochemical Properties of Butyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of butyl propyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Core Physicochemical Properties

This compound is an organic compound classified as an unsymmetrical dialkyldisulfide. It is found naturally in some plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor profile.

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available, supplemented by estimated values from reliable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆S₂ | [1][2] |

| Molecular Weight | 164.33 g/mol | [1][2] |

| Boiling Point | 208.00 to 210.00 °C at 760.00 mm Hg 89.00 to 90.00 °C at 10.00 mm Hg | [1][2][3] |

| Melting Point | Not Available | [1][4] |

| Specific Gravity | 0.94500 to 0.95500 at 20.00 °C | [2] |

| Refractive Index | 1.49000 to 1.50000 at 20.00 °C | [2] |

| Solubility in Water | 13.14 mg/L at 25 °C (estimated) | [1][2] |

| Solubility in Organic Solvents | Soluble in alcohol | [3] |

| logP (Octanol/Water Partition Coefficient) | 4.697 (estimated) | [1][2] |

| Vapor Pressure | 0.259000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 174.00 °F (78.89 °C) - Closed Cup | [2] |

Experimental Protocols

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl). This method is advantageous as it avoids harsh oxidizing agents and the formation of symmetrical disulfide byproducts.[5]

Procedure:

-

A solution of the first thiol (R¹SH) in dichloromethane (DCM) is cooled to -78 °C.

-

A solution of 1-chlorobenzotriazole in DCM is added dropwise to the thiol solution, leading to the formation of a benzotriazolated thiol intermediate (R¹SBt).

-

After stirring for a specified time, a solution of the second thiol (R²SH) in DCM is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with an appropriate aqueous solution (e.g., sodium bicarbonate), dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography to yield the pure unsymmetrical disulfide (R¹SSR²).

For the synthesis of this compound, butanethiol and propanethiol would be used as the starting thiols.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like this compound.

General Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the diluted sample is injected into the heated inlet of the GC.

-

Oven Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature could start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a relevant range (e.g., 40-400 amu).

-

Identification: The retention time and the mass spectrum of the analyte are compared to those of a known standard or to a reference library for identification.[6][7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized disulfide.

General Protocol:

-

Sample Preparation: A small amount of the purified disulfide is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer.

-

¹H NMR: The spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts, integration, and splitting patterns of the signals are analyzed.

-

¹³C NMR: The spectrum provides information about the different types of carbon atoms in the molecule.

-

Data Analysis: The obtained spectra are compared with predicted spectra or data from similar known compounds to confirm the structure of this compound.[8][9]

Signaling Pathways and Biological Activity

Direct evidence linking this compound to specific signaling pathways is currently lacking in scientific literature. However, research on structurally related organosulfur compounds provides insights into potential biological activities.

Some disulfide-containing compounds have been shown to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. For instance, (E/Z)-propenyl sec-butyl disulfide, a compound found in the essential oil of Ferula iliensis, has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10]

TRPV1 Signaling Pathway:

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin (the active component of chili peppers), and protons.[11][12][13][14] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the sensory neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of pain and heat.[10][14]

The following diagram illustrates a simplified overview of the TRPV1 signaling pathway upon activation by an agonist.

Caption: Simplified TRPV1 signaling pathway activated by an agonist.

While it is plausible that this compound could interact with TRP channels or other biological targets, further research is required to establish any direct involvement in specific signaling pathways.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[15][16] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033051) [hmdb.ca]

- 2. This compound, 72437-64-0 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. foodb.ca [foodb.ca]

- 5. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Butyl disulfide(629-45-8) 1H NMR spectrum [chemicalbook.com]

- 10. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. TRPV1 - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Natural Sources of Butyl Propyl Disulfide: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the natural sources of butyl propyl disulfide, a volatile organosulfur compound of interest to researchers, scientists, and drug development professionals. The primary natural occurrences of this disulfide are found within the plant genera Allium and Ferula. This document details the quantitative analysis of this compound and its isomers in these sources, presents comprehensive experimental protocols for their extraction and identification, and illustrates the biosynthetic pathways leading to their formation.

Introduction

This compound and its related isomers are sulfur-containing organic compounds that contribute significantly to the characteristic aromas and potential bioactivities of certain plant species. These compounds are formed from the enzymatic degradation of precursor molecules upon tissue damage. Understanding their natural sources, concentrations, and biosynthesis is crucial for applications in flavor chemistry, natural product research, and drug discovery. The primary plant families known to produce these compounds are the Amaryllidaceae (specifically the genus Allium) and the Apiaceae (specifically the genus Ferula).

Primary Natural Sources

The principal natural sources of this compound and its isomers are plants belonging to the Allium and Ferula genera.

-

Allium Species: Various species of onion, including the common onion (Allium cepa) and Welsh onion (Allium fistulosum), are known to produce a complex mixture of volatile sulfur compounds, including this compound, upon cutting or crushing.[1][2] These compounds are responsible for the characteristic pungent aroma and flavor of onions.

-

Ferula Species: Several species of the genus Ferula, most notably Ferula assa-foetida (source of asafoetida gum-resin), are rich sources of sulfur-containing compounds.[3] The essential oils derived from the roots, seeds, and oleo-gum-resin of these plants contain significant amounts of propenyl sec-butyl disulfide, an isomer of this compound.[3][4][5][6][7]

Quantitative Analysis of this compound and Isomers

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, part of the plant used, and extraction method. The following table summarizes the quantitative data for propenyl sec-butyl disulfide in various Ferula assa-foetida samples as reported in the literature.

| Plant Source | Plant Part | (E)-1-propenyl sec-butyl disulfide (%) | (Z)-1-propenyl sec-butyl disulfide (%) | Reference |

| Ferula assa-foetida (Iranian population) | Oleo-gum-resin essential oil | 42.72 | Not specified | [3] |

| Ferula assa-foetida (Afghanistani population) | Oleo-gum-resin essential oil | 39.61 | Not specified | [3] |

| Ferula assa-foetida (Western Iran) | Fruit essential oil | Not specified | 5.89 | [4] |

| Ferula assa-foetida | Oleo-gum-resin essential oil | 36.15 | 27.93 | [5] |

| Ferula assa-foetida | Seed essential oil | 13.13 | 11.34 | [5] |

| Ferula assa-foetida (Gonabad, Iran) | Root essential oil | 30.7 | 12.4 | [6] |

| Ferula assa-foetida (Tabas, Iran) | Root essential oil | 18.8 | 9.2 | [6] |

| Ferula assa-foetida | Volatile oil | 58.9 | 3.9 | [7] |

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve steam distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil from Ferula Species (Hydrodistillation)

-

Sample Preparation: The plant material (e.g., roots, seeds, or oleo-gum-resin) is ground into a coarse powder.

-

Hydrodistillation: The powdered material is placed in a flask with distilled water and heated. The steam carries the volatile essential oils, which are then condensed and collected in a Clevenger-type apparatus.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed vial at low temperature in the dark.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of organosulfur compounds in essential oils or solvent extracts.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for the separation of volatile compounds, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.[7]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

-

Injection: A small volume (e.g., 1 µL) of the essential oil or extract is injected into the GC inlet, often in splitless mode.[8]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-280°C).[7]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).[9]

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS) for Allium Species

This technique is suitable for the direct analysis of volatile compounds from fresh plant material without solvent extraction.[2][10]

-

Sample Preparation: A small, precisely weighed amount of fresh onion tissue (e.g., 10-50 mg) is placed directly into a thermal desorption tube.[2][10]

-

Thermal Desorption: The tube is heated to a specific temperature (e.g., 205°C) for a set time to release the volatile compounds.[2]

-

Cryo-focusing: The released analytes are trapped and focused at the beginning of the GC column using a cold trap.

-

GC-MS Analysis: The trapped compounds are then rapidly heated and introduced into the GC-MS system for separation and analysis as described in the previous protocol.

Biosynthetic Pathways and Formation

The formation of this compound and its isomers in Allium and Ferula species occurs through the enzymatic breakdown of stable, non-volatile precursor compounds.

Biosynthesis in Allium Species

In Allium species, the volatile disulfides are not present in intact tissues. They are formed upon cellular disruption, which allows the enzyme alliinase, located in the vacuole, to come into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm.[11][12]

The biosynthesis of the precursor, S-propyl-L-cysteine sulfoxide, is believed to proceed through the glutathione pathway.[11][13]

Caption: Biosynthetic pathway of propyl-containing disulfides in Allium species.

Formation in Ferula Species

The exact biosynthetic pathway of the sulfur-containing precursors in Ferula is not as well-elucidated as in Allium. However, it is understood that the volatile disulfides are major components of the essential oil, which is typically obtained through distillation of the plant's oleo-gum-resin or other parts. This suggests that, similar to Allium, these compounds are likely formed from the breakdown of less volatile sulfur-containing precursors present in the plant tissue upon processing. The experimental workflow for their analysis is depicted below.

Caption: Experimental workflow for the extraction and analysis of this compound from Ferula species.

Conclusion

The primary natural sources of this compound and its isomers are plants of the Allium and Ferula genera. Quantitative analysis reveals that Ferula assa-foetida is a particularly rich source of propenyl sec-butyl disulfide. The formation of these volatile compounds is the result of enzymatic degradation of stable sulfur-containing precursors upon tissue disruption. The detailed experimental protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development. Further research is warranted to fully elucidate the biosynthetic pathways in Ferula and to explore the full range of bioactivities of these intriguing organosulfur compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. clr.modares.ac.ir [clr.modares.ac.ir]

- 4. brieflands.com [brieflands.com]

- 5. Antimicrobial Activity of the Essential Oil Obtained from the Seed and Oleo-Gum-Resin of Ferula Assa-Foetida against Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. arcjournals.org [arcjournals.org]

- 8. gaia.aua.gr [gaia.aua.gr]

- 9. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

The Elusive Butyl Propyl Disulfide: An In-depth Technical Guide to its Role in the Volatile Profile of Allium Species

For Immediate Release

[CITY, STATE] – This technical guide delves into the presence and significance of butyl propyl disulfide within the complex volatile profiles of various Allium species. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant biosynthetic pathways. While a significant body of research exists on the abundant organosulfur compounds in Allium, this guide focuses on the less predominant yet potentially significant this compound.

Introduction: The Chemical Landscape of Allium Volatiles

The genus Allium, encompassing economically and medicinally important plants such as garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), is renowned for its characteristic pungent aroma and flavor. These sensory attributes are primarily due to a complex mixture of volatile organosulfur compounds.[1] These compounds are not present in intact tissues but are rapidly formed upon cellular disruption, such as cutting or crushing.[2] The enzymatic breakdown of non-volatile precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), by alliinase initiates a cascade of chemical reactions, yielding a diverse array of thiosulfinates, disulfides, trisulfides, and other sulfur-containing molecules.[2][3]

Among this complex milieu of volatiles, this compound represents a minor, yet intriguing, component. Its presence and concentration can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. Understanding the nuances of these minor compounds is crucial for a complete comprehension of the chemical fingerprint of Allium species and their potential applications in the pharmaceutical and food industries.

Quantitative Analysis of Propyl-Containing Disulfides in Allium Species

Obtaining precise quantitative data for this compound across a range of Allium species is challenging, as it is often a minor component and may be grouped with other disulfides in analytical reports. However, data for the closely related isomer, allyl propyl disulfide, is available for some species and provides valuable insight into the presence of propyl-containing disulfides.

| Allium Species | Cultivar/Variety | Plant Part | Treatment | Allyl Propyl Disulfide (%) | Reference |

| Allium cepa (Onion) | Not Specified | Bulbs | 100% KRD + No Foliar Spray | ~1.5 | [4] |

| Allium cepa (Onion) | Not Specified | Bulbs | 100% KRD + Cu Foliar Spray | ~2.0 | [4] |

| Allium cepa (Onion) | Not Specified | Bulbs | 100% KRD + B Foliar Spray | ~1.8 | [4] |

| Allium cepa (Onion) | Not Specified | Bulbs | 100% KRD + Putrescine Foliar Spray | ~2.2 | [4] |

| Allium sativum (Garlic) | 'Bianco del Veneto' | Aerial Parts | Essential Oil | 16.1 | [5] |

Note: KRD refers to the recommended level of potassium fertilizer. Data for this compound is not explicitly available in many studies and may be below the limit of detection or quantification.

Biosynthesis of Disulfides in Allium Species

The formation of this compound and other mixed disulfides in Allium is a result of a series of enzymatic and spontaneous chemical reactions initiated by tissue damage. The precursors to these volatile compounds are S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[2] The specific precursors for propyl-containing disulfides is S-propyl-L-cysteine sulfoxide (propiin).[6]

Upon cell rupture, the vacuolar enzyme alliinase comes into contact with the cytosolic ACSOs.[2] Alliinase cleaves the C-S bond of the ACSOs, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia.[7] These sulfenic acids then undergo spontaneous condensation reactions to form unstable thiosulfinates. In the case of propyl-containing compounds, propanesulfenic acid would be an intermediate. The subsequent degradation and rearrangement of these thiosulfinates, along with potential reactions with other sulfenic acids derived from different ACSOs (e.g., S-butyl-L-cysteine sulfoxide), lead to the formation of a variety of symmetrical and asymmetrical disulfides, including this compound.[8]

Experimental Protocols for Volatile Profile Analysis

The analysis of volatile compounds in Allium species is most commonly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique such as solid-phase microextraction (SPME). This approach allows for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix without the need for solvent extraction.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is a synthesized methodology based on common practices in the cited literature.[9][10][11]

1. Sample Preparation: a. Weigh a precise amount (e.g., 2.0 g) of freshly homogenized Allium tissue (e.g., bulb, leaves) into a 20 mL headspace vial. b. Add a saturated solution of NaCl (e.g., 2 mL) to the vial to improve the release of volatile compounds by increasing the ionic strength of the aqueous phase. c. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction: a. Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). b. Equilibrate the sample for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace. c. Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

3. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated injection port (e.g., 250°C) of the GC-MS system for a specified time (e.g., 5 minutes) in splitless mode. b. The GC separation can be performed on a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Use a temperature program to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes. d. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). e. The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-450.

4. Compound Identification and Quantification: a. Identify the volatile compounds by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values. b. For quantitative analysis, an internal standard (e.g., 2-methyl-3-heptanone) should be added to the sample before extraction. The concentration of the target analyte is then calculated based on the peak area ratio of the analyte to the internal standard and the response factor.

References

- 1. Volatile compounds of fresh and processed garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition of Essential Oils of Bulbs and Aerial Parts of Two Cultivars of Allium sativum and Their Antibiofilm Activity against Food and Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

butyl propyl disulfide CAS number and chemical identifiers

An In-depth Technical Guide to Butyl Propyl Disulfide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and analytical considerations. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from natural product analysis to synthetic chemistry.

Introduction

This compound is an organic disulfide with the molecular formula C7H16S2. It is a volatile sulfur compound found in some plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor.[1] The term "this compound" can be ambiguous as it may refer to several structural isomers depending on the arrangement of the butyl and propyl groups. The most commonly referenced isomer is n-butyl n-propyl disulfide. This guide will primarily focus on this isomer while also providing information on other known isomers.

Chemical Identifiers

The precise identification of this compound is crucial for scientific research. The following tables summarize the key chemical identifiers for n-butyl propyl disulfide and one of its common isomers, n-propyl sec-butyl disulfide.

n-Butyl Propyl Disulfide

| Identifier | Value |

| CAS Number | 72437-64-0[2][3] |

| IUPAC Name | 1-(propyldisulfanyl)butane[1][4] |

| Synonyms | Propyl n-butyl disulfide, 4,5-Dithianonane[2][3] |

| Molecular Formula | C7H16S2[2][4] |

| PubChem CID | 522458[5] |

| SMILES | CCCCSSCCC[6] |

| InChI | InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3[4][6] |

| InChIKey | VITWKRWSBFUVDT-UHFFFAOYSA-N[1][4] |

n-Propyl sec-Butyl Disulfide

| Identifier | Value |

| CAS Number | 59849-54-6[7] |

| IUPAC Name | 2-(propyldisulfanyl)butane |

| Synonyms | sec-Butyl propyl disulfide, 3-Methyl-4,5-dithiaoctane[7] |

| Molecular Formula | C7H16S2[7] |

| PubChem CID | 138595 |

| SMILES | CCCSC(C)CC |

| InChI | InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3[7] |

| InChIKey | KHTNPVYWCGRQEA-UHFFFAOYSA-N[7] |

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of n-butyl propyl disulfide. This data is essential for designing experiments, developing analytical methods, and understanding its behavior in various systems.

| Property | Value |

| Molecular Weight | 164.33 g/mol [2] |

| Appearance | Colorless to pale yellow liquid (estimated)[8] |

| Boiling Point | 208-210 °C at 760 mmHg[8] |

| Specific Gravity | 0.945 - 0.955 @ 20 °C[8] |

| Refractive Index | 1.490 - 1.500 @ 20 °C[8] |

| Flash Point | 78.89 °C (174.00 °F)[8] |

| Water Solubility | 13.14 mg/L @ 25 °C (estimated)[8] |

| logP (o/w) | 4.697 (estimated)[8] |

| Vapor Pressure | 0.259 mmHg @ 25 °C (estimated)[8] |

Synthesis and Analysis

Synthesis

The synthesis of unsymmetrical disulfides like this compound can be achieved through several methods. A common approach involves the reaction of a thiol with a sulfenyl halide. For instance, butanethiol can be reacted with propylsulfenyl chloride. Another method is the co-oxidation of a mixture of two different thiols, such as butanethiol and propanethiol, although this typically results in a mixture of symmetrical and unsymmetrical disulfides that require purification.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of volatile sulfur compounds like this compound.[9] A typical experimental workflow for the identification of this compound in a sample is outlined below.

Experimental Protocols

A generalized protocol for the GC-MS analysis of this compound in a food matrix is as follows:

-

Sample Preparation : Homogenize the sample (e.g., 10g of onion) and extract with a suitable organic solvent like dichloromethane.

-

Extraction : Perform a liquid-liquid extraction. The organic phase, containing the volatile compounds, is collected.

-

Drying and Concentration : Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis :

-

Injection : Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography : Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to separate the compounds.

-

Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of, for example, 40-300 amu.

-

-

Data Analysis : Identify this compound by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum to a library database (e.g., NIST).

Biological Activity and Drug Development Potential

Currently, there is limited published research on the specific biological activities of this compound. It has been identified as a component of various foods and may serve as a biomarker for their consumption.[1]

While other disulfides from natural sources, such as diallyl disulfide from garlic, have been investigated for a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, similar in-depth studies on this compound are lacking.[10] This represents a potential area for future research. For professionals in drug development, this compound could be of interest as a starting material for the synthesis of more complex sulfur-containing molecules or as a reference compound in metabolic studies.

Safety and Handling

-

Handling : Work in a well-ventilated area or a fume hood to avoid inhalation of the vapor, which is likely to have a strong, unpleasant odor.[11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Keep the container tightly closed.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[11]

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0033051) [hmdb.ca]

- 2. This compound | CAS#:72437-64-0 | Chemsrc [chemsrc.com]

- 3. Propyl n-butyl disulfide [webbook.nist.gov]

- 4. foodb.ca [foodb.ca]

- 5. This compound | C7H16S2 | CID 522458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H16S2) [pubchemlite.lcsb.uni.lu]

- 7. n-Propyl sec-butyl disulfide [webbook.nist.gov]

- 8. This compound, 72437-64-0 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Stability of Butyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of butyl propyl disulfide, a volatile organosulfur compound found in various plants of the Allium genus. The document delves into the critical physicochemical properties of its solubility and chemical stability, which are paramount for its application in research, particularly in the context of drug development and flavor chemistry. This guide synthesizes available data on its solubility in aqueous and organic media and explores its susceptibility to degradation under various environmental conditions. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of its chemical structure and potential degradation pathways, to facilitate further investigation and application of this compound.

Introduction

This compound (C₇H₁₆S₂) is a dialkyl disulfide that contributes to the characteristic aroma and flavor of onions, garlic, and other related vegetables. Beyond its role as a flavor compound, interest in this compound and similar organosulfur compounds has grown due to their potential biological activities. A thorough understanding of the solubility and stability of this compound is fundamental for any scientific investigation or application, as these properties dictate its bioavailability, formulation possibilities, and shelf-life. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.

Chemical Structure and Properties

To understand the solubility and stability of this compound, it is essential to first consider its molecular structure.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The presence of the disulfide bond (S-S) and the two alkyl chains (butyl and propyl) are the primary determinants of its chemical behavior. The molecule is largely nonpolar due to the hydrocarbon chains, which significantly influences its solubility. The disulfide bond is the most reactive site and is susceptible to various degradation pathways.

Solubility of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. This compound exhibits limited solubility in aqueous solutions and is more readily soluble in organic solvents.

Aqueous Solubility

This compound is considered practically insoluble in water. This is attributed to the hydrophobic nature of the butyl and propyl alkyl chains, which dominate the molecule's properties over the weakly polar disulfide bond.

Solubility in Organic Solvents

This compound is soluble in many common organic solvents, particularly those with low polarity.

| Solvent | Qualitative Solubility |

| Water | Practically Insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Hexane | Soluble |

This table summarizes qualitative solubility data. Quantitative data is limited in the publicly available literature.

Stability of this compound

The stability of this compound is a significant consideration for its storage, handling, and application. The disulfide bond is the primary site of chemical degradation, which can be initiated by factors such as heat, light, and the presence of oxidizing or reducing agents, as well as changes in pH.

Degradation Pathways

The primary degradation pathways for dialkyl disulfides like this compound include:

-

Homolytic Cleavage: The S-S bond can break homolytically when exposed to sufficient energy (e.g., heat or UV light), forming two thiyl radicals (RS•). These radicals are highly reactive and can initiate a variety of subsequent reactions.

-

Oxidation: The disulfide bond can be oxidized to form thiosulfinates (RS(O)SR) and further to thiosulfonates (RS(O)₂SR).

-

Reduction: The disulfide bond can be reduced to form the corresponding thiols (butane-1-thiol and propane-1-thiol).

-

Hydrolysis: While generally stable at neutral pH, disulfide bonds can undergo hydrolysis, particularly under alkaline conditions, leading to the formation of thiols and sulfonic acids.

Diagram: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound.

Factors Influencing Stability

| Factor | Effect on Stability |

| Temperature | Increased temperature promotes thermal decomposition, leading to the formation of thiyl radicals and subsequent degradation products. |

| Light | Exposure to ultraviolet (UV) light can induce photolytic cleavage of the disulfide bond, generating thiyl radicals. |

| pH | This compound is most stable at neutral to slightly acidic pH. Stability decreases significantly under alkaline conditions due to increased susceptibility to hydrolysis. |

| Oxidizing Agents | The presence of oxidizing agents will lead to the formation of thiosulfinates and thiosulfonates. |

| Reducing Agents | The presence of reducing agents will lead to the cleavage of the disulfide bond to form the corresponding thiols. |

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility").

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, temperature-controlled vessel.

-

The use of a sealed vessel is crucial to prevent the loss of the volatile compound.

-

-

Equilibration:

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the undissolved this compound to settle.

-

Carefully separate the saturated solution (supernatant) from the excess undissolved compound. This can be achieved by centrifugation at a controlled temperature, followed by careful withdrawal of the supernatant, or by filtration through a filter that does not adsorb the compound.

-

-

Quantification:

-

Analyze the concentration of this compound in the supernatant using a validated analytical method. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector are recommended.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

Diagram: Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in suitable solvents (e.g., methanol, acetonitrile/water mixture).

-

-

Stress Conditions:

-

Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in the dark.

-

Photolytic Stress: Expose the solutions to a light source according to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp) providing a specified illumination and UV energy. A dark control should be run in parallel.

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the solution and incubate at a specified temperature.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the solution and incubate at a specified temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the solution and incubate at a specified temperature.

-

-

Time Points:

-

Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

Immediately analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection, or GC-MS.

-

The method should be able to separate the parent compound from all significant degradation products.

-

Monitor the decrease in the concentration of this compound and the formation of degradation products over time.

-

Characterize the major degradation products using techniques like mass spectrometry to elucidate the degradation pathways.

-

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for the determination of solubility and for monitoring stability.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and allows for the identification of the parent compound and its degradation products based on their mass spectra.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector or a mass spectrometer, is another suitable technique. Reversed-phase HPLC with a C18 column is commonly used for the separation of organosulfur compounds. The choice of mobile phase will depend on the polarity of the analytes.

Conclusion

This technical guide has summarized the key aspects of the solubility and stability of this compound. It is evident that while some qualitative information is available, there is a significant need for more quantitative experimental data. The provided experimental protocols offer a framework for researchers to systematically investigate these critical properties. A thorough understanding of solubility and stability is indispensable for unlocking the full potential of this compound in various scientific and industrial applications, from the development of new therapeutic agents to the formulation of stable and effective flavor compositions. Further research is encouraged to expand the knowledge base on this important organosulfur compound.

An In-depth Technical Guide to the Organoleptic Properties of Butyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organoleptic properties of butyl propyl disulfide, a volatile sulfur compound found in various foods and utilized as a flavoring agent. This document details its characteristic odor and taste profiles, supported by available data. It outlines established experimental protocols for both sensory and instrumental analysis of this compound. Furthermore, this guide explores the potential chemosensory signaling pathways involved in the perception of this compound, offering insights for researchers in sensory science and drug development.

Introduction

This compound (C7H16S2) is a dialkyldisulfide that contributes significantly to the aroma and flavor of numerous food products, particularly those in the Allium genus, such as onions and garlic.[1] Its potent and distinct sensory characteristics make it a subject of interest for food scientists, flavor chemists, and researchers studying chemosensory perception. Understanding the organoleptic properties of this compound is crucial for food product development, quality control, and for elucidating the mechanisms of taste and smell. This guide aims to consolidate the current knowledge on the sensory attributes of this compound, the methodologies for its evaluation, and the biological pathways governing its perception.

Organoleptic Profile

The sensory characteristics of this compound are primarily defined by its strong, sulfurous aroma and taste.

Odor Profile

The odor of this compound is complex and is characterized by several distinct notes. The predominant descriptors include:

-

Sulfurous : A general term for the characteristic smell of sulfur compounds.

-

Alliaceous : A descriptor for the sharp, pungent aroma associated with onions, garlic, and other members of the Allium family.

-

Green : A note reminiscent of fresh-cut green vegetation.

-

Garlic : A specific alliaceous note, often described as sharp and pungent.

-

Vegetable : A broader term encompassing the aroma of cooked or raw vegetables.

-

Savory : A meaty or brothy aroma.

-

Meaty/Roasted : Descriptors associated with cooked meat.[2]

Taste Profile

The taste of this compound is less well-defined than its odor but is generally described as sulfurous .[3] It contributes to the overall flavor profile of foods by providing a pungent and savory character.

Quantitative Sensory Data

Quantitative data on the sensory thresholds of this compound are limited. However, data for structurally related compounds provide a strong indication of its potency. The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, is a key measure of its sensory impact.[4]

| Compound | Odor Threshold (in air, ppm) | Reference |

| Propyl Disulfide | 0.00091 | [5] |

| Butyl Disulfide | 0.00021 | [5] |

| This compound | Estimated in the low ppb range | Inferred |

Note: A specific, experimentally determined odor threshold for this compound was not found in the reviewed literature. The estimated range is based on the thresholds of the structurally similar propyl disulfide and butyl disulfide. It is highly likely that this compound also has a very low odor threshold, contributing significantly to the aroma of foods even at trace concentrations.

A specific taste threshold for this compound is not currently available in the public literature.

Experimental Protocols

The evaluation of the organoleptic properties of this compound involves both sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the sensory attributes of a substance.

The Flavor Profile method is a descriptive sensory analysis technique used to identify and quantify the distinct flavor and aroma characteristics of a product.[6]

-

Panelists : A small panel of 4-6 highly trained assessors is used.[6]

-

Procedure :

-

Panelists individually evaluate the sample and record the perceived aroma and flavor attributes in the order they appear.

-

The intensity of each attribute is rated on a scale (e.g., 5-point scale: not present, threshold, slight, moderate, strong).[6]

-

A consensus profile is then developed through open discussion among the panelists, led by a panel leader.[6]

-

-

Sample Preparation : this compound, being a volatile and potent compound, should be diluted in an appropriate solvent (e.g., propylene glycol or a neutral oil) to concentrations suitable for sensory evaluation. A series of dilutions should be prepared to determine the detection and recognition thresholds.

QDA® is another descriptive analysis method that provides a quantitative profile of a product's sensory characteristics.

-

Panelists : A panel of trained assessors is selected and trained specifically on the product category.

-

Procedure :

-

Panelists work independently to generate a list of descriptive terms for the sample.

-

Through discussion, the panel develops a consensus vocabulary.

-

Panelists then individually rate the intensity of each attribute on a line scale.

-

The data is statistically analyzed to generate a quantitative sensory profile.

-

-

Data Analysis : The results are often visualized using a "spider web" or "radar" plot to compare different samples or formulations.

Instrumental Analysis

Instrumental techniques are used to identify and quantify volatile compounds and to correlate these with sensory data.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[7]

-

Principle : As volatile compounds elute from the GC column, the effluent is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a sniffing port where a trained assessor can detect and describe the odor.[8]

-

Procedure :

-

A volatile extract of the sample containing this compound is injected into the GC.

-

An assessor at the sniffing port records the retention time and provides a description of any detected odors.

-

This allows for the identification of odor-active compounds, even those present at concentrations too low for the chemical detector.

-

-

Aroma Extract Dilution Analysis (AEDA) : A common GC-O technique where a sample extract is serially diluted and analyzed until no odor is detected. This helps to identify the most potent odorants in a sample.[8]

Given the sulfur-containing nature of this compound, sulfur-selective detectors offer high sensitivity and selectivity.

-

Pulsed Flame Photometric Detector (PFPD) : This detector is highly sensitive to sulfur compounds and can be used in parallel with a mass spectrometer to aid in the identification of trace-level sulfur compounds in complex matrices.[9]

-

Sulfur Chemiluminescence Detector (SCD) : Another highly selective and sensitive detector for sulfur compounds.

A typical GC method for analyzing volatile sulfur compounds would involve:

-

Column : A capillary column with a non-polar or semi-polar stationary phase.

-

Injection : Headspace or solid-phase microextraction (SPME) are often used for sample introduction to concentrate the volatile compounds.

-

Oven Program : A temperature-programmed run to separate the volatile compounds.

-

Detection : Mass spectrometry for identification, and a sulfur-selective detector for quantification.

Chemosensory Signaling Pathways

The perception of this compound involves both the olfactory system (smell) and the trigeminal system (chemesthesis, or chemical irritation).

Olfactory Perception

The detection of volatile odorants like this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity.[10]

While the specific olfactory receptor for this compound has not been definitively identified, research on other sulfur compounds provides clues. For instance, the human olfactory receptor OR2T11 has been shown to respond to low-molecular-weight thiols, and this response is enhanced by the presence of copper ions.[11] It is plausible that a similar mechanism, potentially involving a metal cofactor, is involved in the detection of disulfides.

The binding of an odorant to its receptor initiates a signaling cascade that leads to the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for processing.

Trigeminal Perception (Chemesthesis)

The pungent, irritating sensation associated with high concentrations of sulfur compounds is mediated by the trigeminal nerve. The transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons, is a key player in detecting noxious chemical stimuli.[12]

Various electrophilic compounds, including diallyl disulfide found in garlic, are known to activate TRPA1 channels through the covalent modification of cysteine residues in the channel protein.[13] Given the reactivity of the disulfide bond, it is highly probable that this compound also activates TRPA1 channels through a similar mechanism, leading to a sensation of pungency or irritation.

Conclusion

This compound is a key contributor to the flavor and aroma of many foods, characterized by its potent sulfurous, alliaceous, and savory notes. While its qualitative organoleptic profile is well-documented, further research is needed to establish definitive quantitative odor and taste thresholds. The experimental protocols outlined in this guide, including sensory evaluation methods like the Flavor Profile and instrumental techniques such as GC-O, provide a robust framework for the comprehensive analysis of this compound. The perception of this compound is likely a dual process involving specific olfactory receptors for its characteristic aroma and activation of TRPA1 channels in the trigeminal system, leading to its pungent quality. A deeper understanding of these mechanisms will continue to be a valuable area of research for the food and flavor industry, as well as for the broader field of sensory neuroscience.

Experimental Workflow Visualization

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033051) [hmdb.ca]

- 4. Frontiers | A comparative analysis of volatile organic compounds in Paeoniae Radix Alba processed using different methods [frontiersin.org]

- 5. orea.or.jp [orea.or.jp]

- 6. Flavor Profile [sensorysociety.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pfigueiredo.org [pfigueiredo.org]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis Pathway of Sulfur Compounds in Onions and Garlic

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic flavors and potent bioactive properties of onions (Allium cepa) and garlic (Allium sativum) are primarily attributed to a complex array of sulfur-containing compounds. These molecules, derived from the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications, including antimicrobial, anticancer, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the biosynthesis of these sulfur compounds, detailing the enzymatic pathways, key intermediates, and analytical methodologies used in their study.

Core Biosynthesis Pathway of S-Alk(en)yl-L-cysteine Sulfoxides

The biosynthesis of the primary stable sulfur compounds in intact onion and garlic tissues, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), is a multi-step enzymatic process. The two main proposed pathways both culminate in the formation of these flavor precursors.[1] One pathway involves the direct (thio)alk(en)ylation of a cysteine precursor like O-acetyl serine, while the other, more extensively studied pathway, proceeds via glutathione conjugates.[2]

The major ACSOs differ between onions and garlic. In garlic, the predominant ACSO is S-allyl-L-cysteine sulfoxide (alliin), whereas onions are characterized by S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin) and S-propyl-L-cysteine sulfoxide (propiin).[1] Both also contain S-methyl-L-cysteine sulfoxide (methiin).[1]

The glutathione-dependent pathway can be summarized as follows:

-

S-Alk(en)ylation of Glutathione: The pathway is initiated by the S-alk(en)ylation of the cysteine residue within a glutathione molecule.[3]

-

Removal of Glycyl and γ-Glutamyl Residues: The glycyl and γ-glutamyl groups are sequentially cleaved from the S-alk(en)yl-glutathione conjugate. This process is catalyzed by γ-glutamyl transpeptidases (GGTs), which remove the γ-glutamyl moiety to produce S-alk(en)yl-L-cysteine.[4]

-

S-Oxygenation: The final step is the stereospecific oxidation of the sulfur atom in S-alk(en)yl-L-cysteine to form the corresponding S-alk(en)yl-L-cysteine sulfoxide.[5] This reaction is catalyzed by a flavin-containing monooxygenase (FMO).[3]

The biosynthesized ACSOs are then stored in the cytoplasm of the plant's cells.[6]

Catabolic Pathway: Generation of Bioactive Volatiles

The pungent and bioactive sulfur compounds for which onions and garlic are known are not present in the intact tissues. They are rapidly produced upon tissue damage (e.g., cutting, crushing) when the vacuolar enzyme alliinase comes into contact with the cytoplasmic ACSOs.[5][7]

-

Alliinase Action: Alliinase (EC 4.4.1.4), a pyridoxal phosphate (PLP)-dependent enzyme, cleaves the C-S bond of the ACSOs.[8] This reaction produces pyruvate, ammonia, and highly reactive sulfenic acids.[9]

-

Formation of Thiosulfinates (Garlic): In garlic, the primary sulfenic acid produced is allyl sulfenic acid from the cleavage of alliin. Two molecules of allyl sulfenic acid spontaneously condense to form diallyl thiosulfinate, commonly known as allicin.[10][11] Allicin is responsible for the characteristic aroma of fresh garlic and is a potent antimicrobial agent.

-

Formation of Lachrymatory Factor and Thiosulfinates (Onion): In onions, the cleavage of isoalliin yields 1-propenyl sulfenic acid. This intermediate can follow two competing pathways:

-

Lachrymatory Factor Synthesis: The enzyme lachrymatory factor synthase (LFS) rapidly converts 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the volatile compound responsible for the tearing sensation when cutting onions.[12][13]

-

Thiosulfinate and Zwiebelane Formation: In the absence of or with limited LFS activity, 1-propenyl sulfenic acid can self-condense to form thiosulfinates. These can then undergo further rearrangements to form zwiebelanes and other complex sulfur compounds.[14]

-

Quantitative Data

The concentrations of key sulfur compounds and the kinetic properties of the enzymes involved in their biosynthesis are crucial for understanding the flavor profile and potential bioactivity of different Allium species and cultivars.

| Compound | Plant | Concentration (mg/g fresh weight) | Concentration (mg/g dry weight) |

| S-allyl-L-cysteine sulfoxide (Alliin) | Garlic | 3 - 14 | 20 - 30 |

| S-methyl-L-cysteine sulfoxide (Methiin) | Garlic | 0.5 - 2 | - |

| trans-S-1-propenyl-L-cysteine sulfoxide (Isoalliin) | Garlic | 0.1 - 1.2 | - |

| γ-L-glutamyl-S-allyl-L-cysteine | Garlic | 2 - 7 | 3 - 20 |

| γ-L-glutamyl-S-(trans-1-propenyl)-L-cysteine | Garlic | 3 - 9 | 5 - 15 |

| γ-L-glutamyl-S-methyl-L-cysteine | Garlic | 0.1 - 0.4 | - |

| Enzyme | Source | Substrate | K_m_ (mM) | V_max_ (U/mg) |

| Alliinase | Cupriavidus necator (recombinant) | Alliin | 0.83 | 74.65 |

Experimental Protocols

Extraction and Quantification of S-Alk(en)yl-L-cysteine Sulfoxides by HPLC-UV

This protocol outlines a standard method for the analysis of ACSOs in garlic.

a. Sample Preparation and Extraction:

-

Freeze-dry fresh garlic cloves and grind into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of a methanol/water solution (80:20, v/v) containing 0.1% formic acid to inhibit alliinase activity.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 2% B

-

5-25 min: 2-30% B

-

25-30 min: 30-100% B

-

30-35 min: 100% B

-

35-40 min: 100-2% B

-

40-45 min: 2% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 210 nm.

-

Quantification: Prepare a standard curve using purified alliin. Identify and quantify alliin in the samples by comparing retention times and peak areas to the standard curve.

Alliinase Activity Assay

This spectrophotometric assay measures alliinase activity by quantifying the pyruvate produced from the enzymatic cleavage of alliin.

a. Reagents:

-

Substrate Solution: 10 mM S-allyl-L-cysteine sulfoxide (alliin) in 100 mM phosphate buffer (pH 6.5).

-

Enzyme Extract: Prepare a crude enzyme extract by homogenizing fresh garlic in an extraction buffer (e.g., 100 mM phosphate buffer, pH 6.5, containing 10 µM pyridoxal-5'-phosphate and 5 mM EDTA). Centrifuge to remove cell debris and use the supernatant.

-

Derivatization Reagent: 0.0125% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

-

Color Reagent: 0.6 M NaOH.

b. Assay Procedure:

-

Pre-warm the substrate solution to 37°C.

-

Initiate the reaction by adding 100 µL of the enzyme extract to 900 µL of the pre-warmed substrate solution.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Stop the reaction by adding 1 mL of the DNPH derivatization reagent.

-

Incubate at room temperature for 10 minutes to allow for the formation of the pyruvate-DNPH hydrazone.

-

Add 5 mL of the color reagent and mix well.

-

Measure the absorbance at 420 nm using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of sodium pyruvate. Calculate the amount of pyruvate produced in the enzymatic reaction and express the alliinase activity in units (µmol of pyruvate produced per minute) per mg of protein.

Mandatory Visualizations

Caption: Biosynthesis and catabolism of sulfur compounds in onions and garlic.

References

- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. biorxiv.org [biorxiv.org]

- 5. LachrymatoryFactorSynthase [collab.its.virginia.edu]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies | Semantic Scholar [semanticscholar.org]

- 8. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. mobt3ath.com [mobt3ath.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idus.us.es [idus.us.es]

- 14. Untitled Document [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for the Quantification of Butyl Propyl Disulfide in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl propyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of plants in the Allium genus, such as onions, garlic, and leeks. The quantification of this and other disulfide compounds in food is of interest for flavor profiling, quality control, and understanding the potential health-modulating effects of these molecules. This document provides detailed application notes and protocols for the quantification of this compound in food matrices, primarily focusing on methodologies centered around Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While this compound has been detected in various foods, comprehensive quantitative data remains limited in published literature. The following protocols provide a robust framework for researchers to generate such data.

Data Presentation

To date, specific quantitative data for this compound across a wide range of food matrices is not extensively available in peer-reviewed literature. However, the following table provides a template for how such data should be presented once generated using the protocols described below. For illustrative purposes, representative data for other disulfide compounds found in Allium species are included, as reported in various studies.[1][2][3][4][5]

Table 1: Representative Quantitative and Semi-Quantitative Data of Disulfide Compounds in Allium Species

| Compound | Food Matrix | Concentration / Relative Abundance | Analytical Method | Reference |

| Dipropyl disulfide | Pereirana Onion (Allium fistulosum L.) | High Relative Abundance | HS-SPME/GC-MS | [1] |

| Dipropyl disulfide | Yellow Onion (Allium cepa L.) | 51-64% of total volatile metabolites | HS-SPME/GC-MS | [2][6] |

| Dipropyl disulfide | Welsh Onion (Allium fistulosum L.) | Predominant disulfide in roots | HS-SPME/GC-MS | [5] |

| Methyl propyl disulfide | Onion (Allium cepa L.) | Detected | DTD-GC-MS | [4] |

| Allyl propyl disulfide | Onion (Allium cepa L.) | Detected | HS-SPME-GC-MS | [7] |

| This compound | Various Allium spp. | Detected, not quantified | GC-MS | |

| Dimethyl disulfide | Various Vegetables | Variable (quantified in some) | HS-SPME-GC/MS | [3] |

Note: The lack of specific quantitative data for this compound highlights a research gap. The protocols provided below are designed to enable researchers to fill this gap.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the quantification of this compound in food matrices.

Protocol 1: Sample Preparation

The goal of sample preparation is to release the volatile this compound from the food matrix into the headspace of the vial for subsequent extraction.

Materials:

-

Fresh food sample (e.g., onion, garlic)

-

Knife and cutting board

-

Analytical balance

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Ethylenediaminetetraacetic acid (EDTA), analytical grade (optional, to inhibit enzymatic reactions)[8]

-

Deionized water

Procedure:

-

Homogenization: Weigh 1.0 g of the fresh food sample. Finely chop the sample with a clean knife to maximize the surface area and promote the release of volatile compounds.[1] It is critical to perform this step quickly to minimize the loss of volatile compounds.

-

Vial Preparation: Immediately transfer the homogenized sample into a 20 mL headspace vial.

-

Salt Addition: Add 2.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase in the sample, which enhances the release of volatile organic compounds into the headspace.[8]

-

Optional - Enzyme Inhibition: For some matrices, adding 0.1 g of EDTA can chelate metal ions that may act as cofactors for enzymes that could alter the volatile profile.[8]

-

Sealing: Immediately seal the vial with a magnetic screw cap.

-